3-(Methoxymethyl)oxetan-3-amine
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Overview
Description
3-(Methoxymethyl)oxetan-3-amine is an organic compound with the molecular formula C5H11NO2. It features an oxetane ring, which is a four-membered cyclic ether, substituted with a methoxymethyl group and an amine group at the 3-position.
Mechanism of Action
Target of Action
It’s known that oxetane derivatives have been used in the synthesis of various pharmaceutical compounds .
Mode of Action
3-(Methoxymethyl)oxetan-3-amine can undergo various chemical reactions to interact with its targets. For instance, it can undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .
Biochemical Pathways
The compound’s ability to form medium-sized heterocycles suggests it may influence a variety of biochemical processes .
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties would play a significant role in its bioavailability .
Result of Action
It’s known that the compound can be used as a precursor in the synthesis of various pharmaceutical compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical entities. For instance, the compound’s reactivity can be influenced by the presence of zwitterionic π-allylpalladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an alcohol and an amine group. The reaction conditions often require the use of a base to deprotonate the alcohol, facilitating the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of open-chain alcohols.
Substitution: Formation of various substituted oxetane derivatives.
Scientific Research Applications
3-(Methoxymethyl)oxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Oxetane: The simplest member of the oxetane family, lacking the methoxymethyl and amine substitutions.
3-Methyl-3-oxetanamine: Similar structure but with a methyl group instead of a methoxymethyl group.
3-(Hydroxymethyl)oxetan-3-amine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group
Uniqueness
3-(Methoxymethyl)oxetan-3-amine is unique due to the presence of both the methoxymethyl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
3-(methoxymethyl)oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-7-2-5(6)3-8-4-5/h2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMFEBXBYZKKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(COC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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